

Foxo1-IN-3: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: *Foxo1-IN-3*

Cat. No.: *B10857972*

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Abstract

This document provides a comprehensive technical overview of **Foxo1-IN-3**, a selective and orally active inhibitor of the Forkhead box protein O1 (FoxO1). FoxO1 is a key transcription factor implicated in metabolic diseases, particularly type 2 diabetes, through its role in regulating hepatic glucose production. This guide details the discovery, mechanism of action, and preclinical development of **Foxo1-IN-3**, presenting key quantitative data, experimental methodologies, and visual representations of its biological context and workflow.

Introduction to FoxO1 as a Therapeutic Target

The Forkhead box O (FoxO) family of transcription factors, including FoxO1, are crucial regulators of cellular processes such as metabolism, stress resistance, and apoptosis.^{[1][2]} In the liver, FoxO1 plays a pivotal role in controlling gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. Under conditions of insulin resistance, FoxO1 becomes hyperactive, leading to increased expression of gluconeogenic genes like Glucose-6-phosphatase (G6pc) and Phosphoenolpyruvate carboxykinase (Pck1), which in turn contributes to hyperglycemia. Therefore, the inhibition of FoxO1 has emerged as a promising therapeutic strategy for the management of type 2 diabetes. **Foxo1-IN-3** was developed as a highly-selective, orally active inhibitor to target this pathway.^{[1][3][4]}

Discovery and Chemical Properties

Foxo1-IN-3 (also referred to as Compound 10 in some literature) is a small molecule inhibitor of FoxO1.

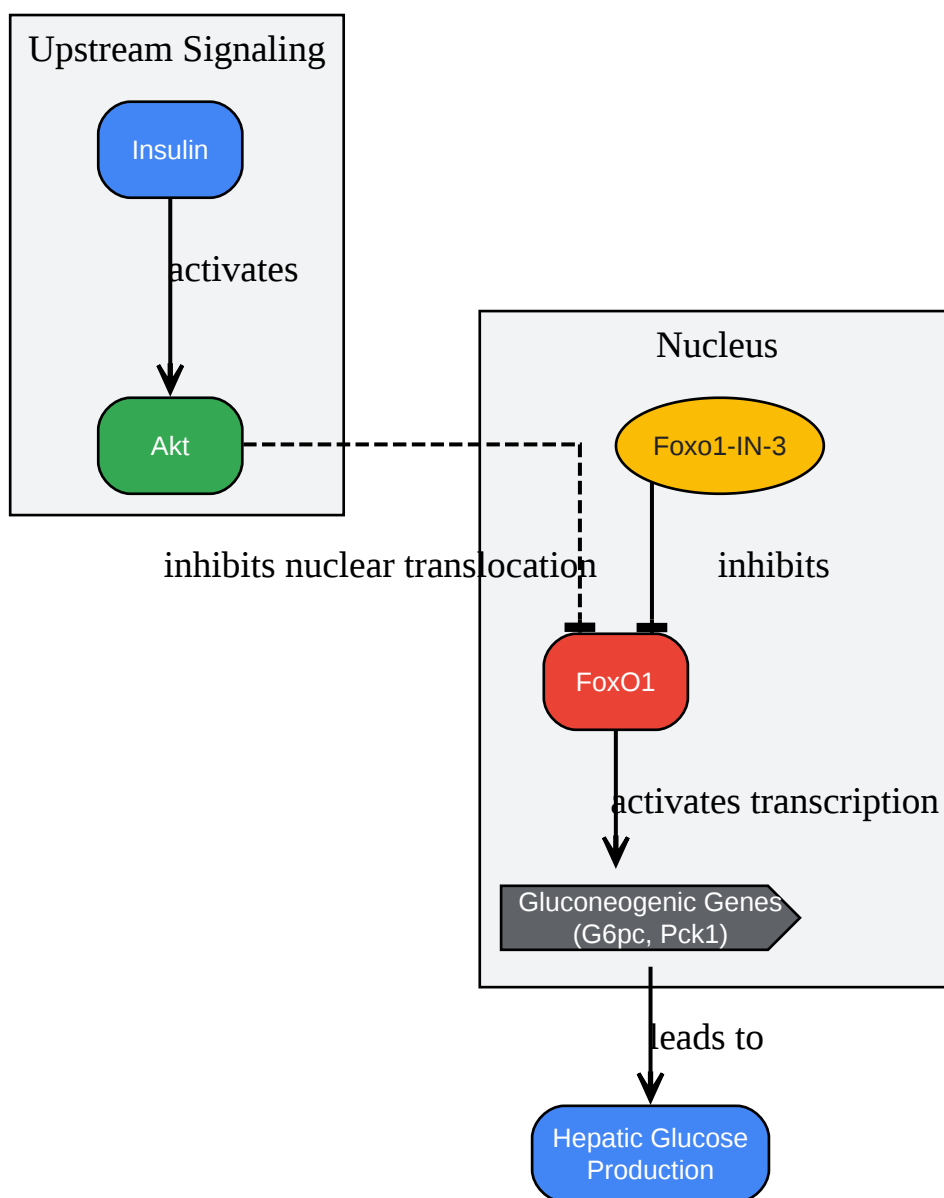
Identifier	Value
Compound Name	Foxo1-IN-3
CAS Number	2451093-95-9
Molecular Weight	401.47 g/mol

Table 1: Chemical and physical properties of **Foxo1-IN-3**.

Mechanism of Action

Foxo1-IN-3 exerts its therapeutic effects by directly inhibiting the transcriptional activity of FoxO1. This leads to a reduction in the expression of key gluconeogenic enzymes in the liver.

Signaling Pathway of FoxO1 Inhibition



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Caption: FoxO1 signaling pathway and the inhibitory action of **Foxo1-IN-3**.

Preclinical Data

In Vitro Efficacy

Assay	Cell Type	Treatment	Result	Reference
Gene Expression	Primary Mouse Hepatocytes	10 μ M Foxo1-IN-3 for 6h	Suppressed cAMP/Dexamethasone-induced G6pc and Pck1 mRNA expression.	
Autophagy Assay	Apalutamide-resistant Prostate Cancer Cells	Foxo1-IN-3	Confirmed the role of FOXO1 in autophagy.	

Table 2: In vitro activity of **Foxo1-IN-3**.

In Vivo Efficacy

Animal Model	Dosing Regimen	Key Findings	Reference
db/db mice	16 mg/kg, p.o., twice daily for 10 days	Reduced blood glucose.	
Streptozotocin-induced diabetic mice	16 mg/kg, p.o., twice daily for 7 days (in combination with FGF21)	Synergistic glucose-lowering effects with FGF21.	

Table 3: In vivo efficacy of **Foxo1-IN-3** in diabetic mouse models.

Pharmacokinetics in Mice

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)	Reference
Half-life ($t_{1/2}$)	Relatively short	Relatively short	
Oral Bioavailability	-	Significant	

Table 4: Pharmacokinetic profile of **Foxo1-IN-3** in mice.

Experimental Protocols

Primary Hepatocyte Gene Expression Assay

- Cell Isolation: Primary hepatocytes were isolated from normal mice.
- Cell Culture: Hepatocytes were cultured under standard conditions.
- Treatment: Cells were treated with a combination of cAMP and Dexamethasone to induce the expression of gluconeogenic genes.
- Inhibitor Application: **Foxo1-IN-3** was added to the culture medium at a concentration of 10 μ M and incubated for 6 hours.
- RNA Extraction and qPCR: Total RNA was extracted from the hepatocytes, and the mRNA levels of G6pc, Pck1, and Foxo1 were quantified using quantitative real-time PCR (qPCR).

In Vivo Diabetic Mouse Studies

- Animal Models:
 - db/db mice: A genetic model of obesity, insulin resistance, and type 2 diabetes.
 - Streptozotocin (STZ)-induced diabetic mice: A chemical-induced model of type 1 diabetes resulting from the destruction of pancreatic β -cells.
- Dosing: **Foxo1-IN-3** was administered orally (p.o.) via gavage at the specified doses and frequencies.
- Blood Glucose Monitoring: Blood glucose levels were monitored regularly from tail vein blood samples.
- Data Analysis: Changes in blood glucose levels were compared between vehicle-treated and **Foxo1-IN-3**-treated groups to determine efficacy.

Pharmacokinetic Study in Mice

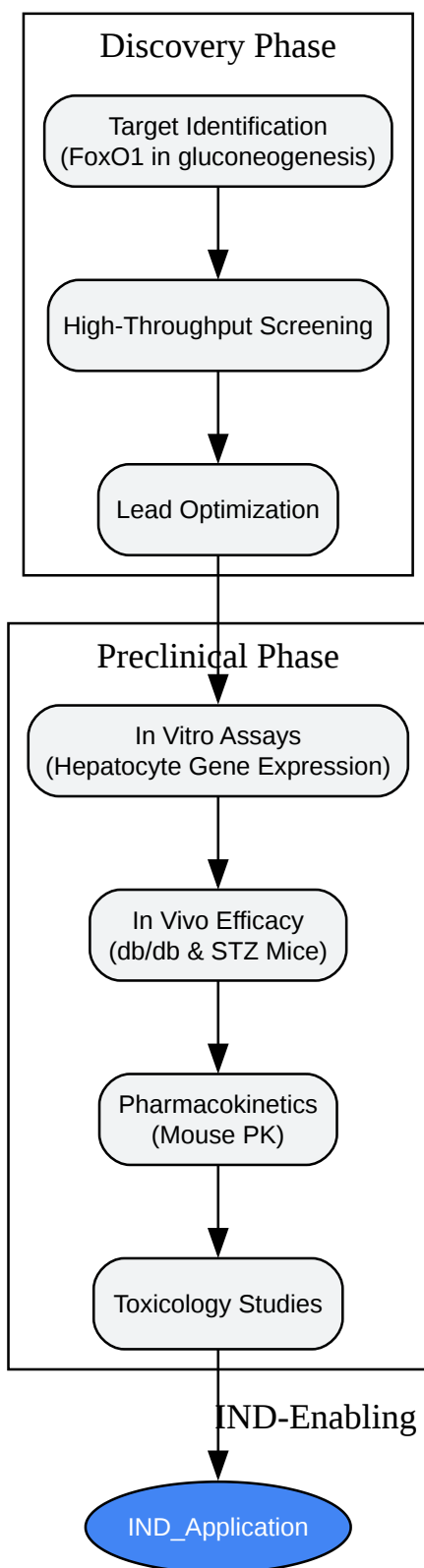
- Animal Strain: Male C57BL/6J mice were used.

- Drug Administration:
 - Intravenous (IV): A single dose of 1 mg/kg was administered.
 - Oral (PO): A single dose of 10 mg/kg was administered.
- Blood Sampling: Blood samples were collected at various time points post-administration.
- Plasma Analysis: The concentration of **Foxo1-IN-3** in plasma samples was determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Parameter Calculation: Pharmacokinetic parameters, including half-life and oral bioavailability, were calculated from the plasma concentration-time profiles.

Summary and Future Directions

Foxo1-IN-3 is a promising preclinical candidate for the treatment of type 2 diabetes. Its high selectivity and oral bioavailability, coupled with demonstrated efficacy in reducing hepatic glucose production and improving glucose control in diabetic mouse models, underscore its therapeutic potential. Further development would likely involve more extensive preclinical toxicology studies, formulation optimization, and investigation in larger animal models to support a potential Investigational New Drug (IND) application. The synergistic effects observed with FGF21 also suggest potential for combination therapies.

Conceptual Workflow for Foxo1-IN-3 Discovery and Development



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Caption: A conceptual workflow for the discovery and preclinical development of a FoxO1 inhibitor like **Foxo1-IN-3**.

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